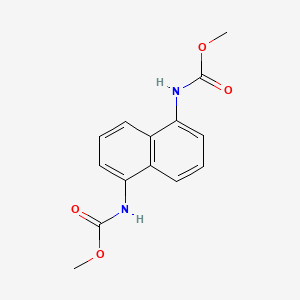
N,N'-(1,5-Naphthalenediyl)bis(methyl carbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(1,5-Nafatalendiil)bis(metil carbamato) es un compuesto orgánico con la fórmula molecular C14H14N2O4. Es un derivado del naftaleno, con dos grupos metil carbamato unidos a las posiciones 1 y 5 del anillo de naftaleno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
N,N'-(1,5-Nafatalendiil)bis(metil carbamato) se puede sintetizar mediante la reacción de 1,5-naftaleno diisocianato con metanol. La reacción generalmente procede en condiciones suaves, con el diisocianato reaccionando con metanol para formar los grupos metil carbamato correspondientes.
Métodos de Producción Industrial
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N'-(1,5-Nafatalendiil)bis(metil carbamato) puede sufrir varias reacciones químicas, que incluyen:
Hidrólisis: El compuesto se puede hidrolizar en condiciones ácidas o básicas para producir 1,5-naftalendiamina y metanol.
Oxidación: Las condiciones oxidativas pueden conducir a la formación de derivados del naftaleno con diferentes grupos funcionales.
Sustitución: Los grupos metil carbamato se pueden sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Hidrólisis: Soluciones acuosas ácidas o básicas.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Sustitución: Nucleófilos como aminas o alcoholes.
Principales Productos Formados
Hidrólisis: 1,5-Nafatalendiamina y metanol.
Oxidación: Varios derivados de naftaleno oxidados.
Sustitución: Derivados de naftaleno con grupos carbamato sustituidos.
Aplicaciones Científicas De Investigación
N,N'-(1,5-Nafatalendiil)bis(metil carbamato) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos y como agente farmacológico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N,N'-(1,5-Nafatalendiil)bis(metil carbamato) depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de vías bioquímicas. Los objetivos moleculares y vías exactas involucrados requerirían una investigación adicional a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos Similares
N,N'-(1,4-Nafatalendiil)bis(metil carbamato): Estructura similar pero con grupos carbamato en las posiciones 1 y 4.
N,N'-(1,8-Nafatalendiil)bis(metil carbamato): Estructura similar pero con grupos carbamato en las posiciones 1 y 8.
Propiedades
Número CAS |
63896-10-6 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
methyl N-[5-(methoxycarbonylamino)naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)16-14(18)20-2/h3-8H,1-2H3,(H,15,17)(H,16,18) |
Clave InChI |
DIDUBGFFSUEEGU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















